molecular formula C9H8N2O B2402089 N-(4-ethynylpyridin-2-yl)acetamide CAS No. 1445876-40-3

N-(4-ethynylpyridin-2-yl)acetamide

Cat. No.: B2402089
CAS No.: 1445876-40-3
M. Wt: 160.176
InChI Key: XDRVJGRCLHDJIS-UHFFFAOYSA-N
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Description

N-(4-ethynylpyridin-2-yl)acetamide: is an organic compound with the molecular formula C9H8N2O. It is a derivative of pyridine, featuring an ethynyl group at the 4-position and an acetamide group at the 2-position.

Scientific Research Applications

Chemistry: N-(4-ethynylpyridin-2-yl)acetamide is used as a building block in organic synthesis. It can be employed in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases and is studied for its potential as a therapeutic agent.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of a compound usually refers to its behavior in a biological system, which is determined by its structure and properties. Without specific studies or data, it’s not possible to predict the mechanism of action of this compound .

Future Directions

The future directions for the study of this compound would depend on its potential applications. It could be interesting to study its reactivity, potential uses in synthesis, or biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylpyridin-2-yl)acetamide typically involves the reaction of 4-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-ethynylpyridine+acetic anhydrideThis compound\text{4-ethynylpyridine} + \text{acetic anhydride} \rightarrow \text{this compound} 4-ethynylpyridine+acetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Comparison with Similar Compounds

  • N-(4-ethynylphenyl)acetamide
  • N-(4-ethynylpyridin-3-yl)acetamide
  • N-(4-ethynylpyridin-2-yl)propionamide

Comparison: N-(4-ethynylpyridin-2-yl)acetamide is unique due to the specific positioning of the ethynyl and acetamide groups on the pyridine ring. This positioning influences its reactivity and interaction with biological targets. Compared to N-(4-ethynylphenyl)acetamide, the presence of the nitrogen atom in the pyridine ring can enhance its binding affinity to certain biological targets. Similarly, the position of the ethynyl group in this compound compared to N-(4-ethynylpyridin-3-yl)acetamide can result in different reactivity and biological activity .

Properties

IUPAC Name

N-(4-ethynylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVJGRCLHDJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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